molecular formula C6H2F3N7 B2622284 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 198953-65-0

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2622284
CAS No.: 198953-65-0
M. Wt: 229.126
InChI Key: HGFONNZVAMZUDP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For example, a novel fused system with three or four fused rings was obtained from the starting materials 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e][1,2,4]-triazine and 9-amino-3-(2-thienyl)-2H,8H-pyridazino[3’,4’:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine-8-carbonitrile .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using NMR spectroscopy . The chemical shifts are given relative to the residual undeuterated solvent peaks .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve substitution reactions . For instance, the substitution of Cl by the primary amines on the substrate was achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, the IUPAC name, InChI code, and other properties of 4-Amino-2-(trifluoromethyl)benzonitrile are provided .

Mechanism of Action

The mechanism of action of similar compounds often involves their ability to inhibit the growth of cells . For example, 4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Safety and Hazards

The safety and hazards of similar compounds are often provided in safety data sheets . For example, 4-Amino-2-(trifluoromethyl)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of similar compounds often involve the discovery of new therapeutics . As the world’s population increases, so too does the number of health problems, and the need to discover new therapeutics becomes even more urgent .

Properties

IUPAC Name

4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N7/c7-6(8,9)4-12-5-14-13-2(1-10)3(11)16(5)15-4/h11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFONNZVAMZUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N2C(=NC(=N2)C(F)(F)F)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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